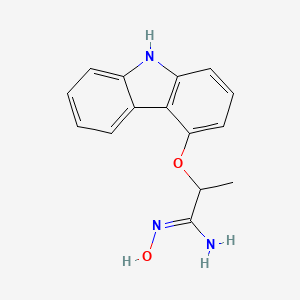
2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Preparation Methods
The synthesis of 2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with appropriate reagents under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction . The reaction conditions often include elevated temperatures and the presence of nucleophiles to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives . Substitution reactions may involve the replacement of specific functional groups with other groups, leading to the formation of new derivatives with different properties . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal activities. In medicine, derivatives of this compound have shown promise in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, it has applications in the development of antioxidant therapies and the synthesis of new drug candidates with potential β-blocking activity.
Mechanism of Action
The mechanism of action of 2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. For example, it may act as a β-adrenergic receptor blocker, inhibiting the action of catecholamines and reducing the activation of adenylate cyclase . This leads to a decrease in the production of cyclic AMP and subsequent physiological effects. The compound may also exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide can be compared with other similar compounds, such as 3-(9H-Carbazol-4-yloxy)propane-1,2-diol and 1-(9H-Carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol . These compounds share a similar carbazole core structure but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties. For example, the presence of the N-hydroxypropanimidamide group may enhance its antioxidant activity compared to other carbazole derivatives .
Properties
CAS No. |
86346-54-5 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(9H-carbazol-4-yloxy)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C15H15N3O2/c1-9(15(16)18-19)20-13-8-4-7-12-14(13)10-5-2-3-6-11(10)17-12/h2-9,17,19H,1H3,(H2,16,18) |
InChI Key |
MPQLUAKICRCLHW-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)OC1=CC=CC2=C1C3=CC=CC=C3N2 |
Canonical SMILES |
CC(C(=NO)N)OC1=CC=CC2=C1C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















